2-(2,6-Dimethoxyphenyl)ethanamine;hydrochloride 2-(2,6-Dimethoxyphenyl)ethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 3167-06-4
VCID: VC8021271
InChI: InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-5-10(13-2)8(9)6-7-11;/h3-5H,6-7,11H2,1-2H3;1H
SMILES: COC1=C(C(=CC=C1)OC)CCN.Cl
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol

2-(2,6-Dimethoxyphenyl)ethanamine;hydrochloride

CAS No.: 3167-06-4

Cat. No.: VC8021271

Molecular Formula: C10H16ClNO2

Molecular Weight: 217.69 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Dimethoxyphenyl)ethanamine;hydrochloride - 3167-06-4

Specification

CAS No. 3167-06-4
Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
IUPAC Name 2-(2,6-dimethoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-5-10(13-2)8(9)6-7-11;/h3-5H,6-7,11H2,1-2H3;1H
Standard InChI Key FZPYNVOENQIUDB-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC)CCN.Cl
Canonical SMILES COC1=C(C(=CC=C1)OC)CCN.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s IUPAC name is 2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride, with systematic identifiers including:

  • CAS Registry: 87780-27-6

  • PubChem CID: 24198765

  • InChIKey: GIOOBTIDHYCEOG-UHFFFAOYSA-N

  • SMILES: COC1=C(C(=CC=C1)OC)OCCN.Cl

The hydrochloride salt forms via protonation of the primary amine group in 2-(2,6-dimethoxyphenoxy)ethanamine (CAS 3167-06-4), enhancing its aqueous solubility compared to the free base .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₆ClNO₃
Molecular Weight233.69 g/mol
Parent Compound (CID)432202
XLogP3 (Lipophilicity)1.2 (estimated)
Hydrogen Bond Donors2 (amine, HCl)
Hydrogen Bond Acceptors4 (3 ether O, 1 amine N)

Structural Features

The molecule comprises:

  • A 2,6-dimethoxyphenoxy group providing steric bulk and electron-donating effects.

  • A two-carbon ethylamine chain linking the aromatic ring to the protonated amine.

  • Methoxy substituents at the 2 and 6 positions, which increase lipophilicity and may influence receptor binding .

The 3D conformation reveals a planar aromatic ring with methoxy groups ortho to the ether oxygen, creating a sterically hindered environment that could impact intermolecular interactions .

Synthesis and Industrial Production

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
12,6-Dimethoxyphenol, K₂CO₃, DMFNucleophilic substitution
2HCl (gaseous or aqueous)Protonation of amine

Industrial Considerations

Scale-up production would require:

  • Continuous Flow Reactors: To optimize yield and purity.

  • Crystallization: For purification, given the hydrochloride’s propensity to form stable crystals .

  • Quality Control: HPLC or NMR to verify purity (>95%), as indicated by commercial suppliers .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-O-C ether), and ~2850 cm⁻¹ (C-H of methoxy) .

  • NMR (Predicted):

    • ¹H NMR: δ 6.5–6.7 (aromatic H), δ 3.8 (OCH₃), δ 3.5 (OCH₂), δ 2.9 (NH₃⁺).

    • ¹³C NMR: δ 152 (aromatic C-O), δ 56 (OCH₃), δ 49 (CH₂NH₃⁺) .

CompoundTargetIC₅₀ (µM)Notes
MexiletineVoltage-gated Na⁺28Antiarrhythmic drug
2-(2,6-Dimethoxyphenyl)ethanamineTheoretical Na⁺N/AStructural similarity

Research Applications

  • Medicinal Chemistry: As a scaffold for designing novel sodium channel modulators or dopaminergic ligands.

  • Analytical Standards: Used in HPLC as a reference standard for quantifying dopamine synthesis impurities .

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